molecular formula C22H28N6O2 B2779310 3-Methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione CAS No. 887030-28-6

3-Methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione

Cat. No. B2779310
CAS RN: 887030-28-6
M. Wt: 408.506
InChI Key: NRWZDOUNMJWHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Piperazine Derivatives

Researchers have synthesized a variety of piperazine derivatives, exploring their chemical properties and potential biological activities. For example, the synthesis of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones has shown significant interest due to their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive effects, alongside their alpha-adrenoreceptor affinities (Chłoń-Rzepa et al., 2004).

Design and Synthesis for Tuberculosis Treatment

A notable advancement is the design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis. This research aimed at disrupting the biosynthesis of peptidoglycan, showing promising antiproliferative effects and serving as a foundation for the development of preclinical agents against tuberculosis (Konduri et al., 2020).

Biological Activities and Applications

Antimicrobial and Antituberculosis Agents

The purine linked piperazine derivatives have demonstrated potential as antimicrobial agents, particularly against Mycobacterium tuberculosis, suggesting a promising avenue for the development of new treatments for this challenging disease (Konduri et al., 2020).

properties

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-15(2)13-26-9-11-27(12-10-26)21-23-19-18(20(29)24-22(30)25(19)4)28(21)14-17-7-5-16(3)6-8-17/h5-8H,1,9-14H2,2-4H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWZDOUNMJWHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CC(=C)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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